Dichloro(diheptyl)stannane

Vue d'ensemble

Description

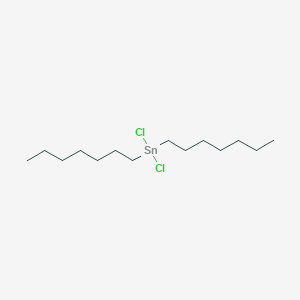

Dichloro(diheptyl)stannane, also known as diheptyltin dichloride, is an organotin compound with the molecular formula C14H30Cl2Sn. It is a member of the organotin family, which consists of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dichloro(diheptyl)stannane can be synthesized through the reaction of heptylmagnesium bromide with tin(IV) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The general reaction is as follows:

SnCl4+2C7H15MgBr→C14H30Cl2Sn+2MgBrCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Dichloro(diheptyl)stannane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alkyl or aryl groups.

Oxidation Reactions: The tin center can be oxidized to higher oxidation states.

Reduction Reactions: The compound can be reduced to form tin hydrides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various organotin compounds with different organic groups attached to the tin atom.

Oxidation Reactions: Products include tin oxides or higher oxidation state organotin compounds.

Reduction Reactions: Products include tin hydrides or lower oxidation state organotin compounds.

Applications De Recherche Scientifique

Organic Synthesis

Stille Coupling Reactions

Dichloro(diheptyl)stannane is primarily utilized as a reagent in Stille coupling reactions, which are pivotal for forming carbon-carbon bonds between organic halides and organotin compounds. In these reactions, this compound serves as a source of the diheptyltin group, facilitating the synthesis of complex organic molecules with high efficiency and selectivity. This capability is crucial for creating various pharmaceuticals and fine chemicals.

Comparison with Other Organotin Compounds

The following table compares this compound with other organotin compounds regarding their applications and properties:

| Compound Name | Formula | Notable Properties |

|---|---|---|

| Dichlorodioctylstannane | C₁₆H₃₄Cl₂Sn | Used as a stabilizer; exhibits similar biological activity |

| Di-n-butyltin dichloride | C₈H₁₈Cl₂Sn | Known for its toxicity; used in antifouling paints |

| Di-n-octyltin oxide | C₁₈H₃₈O₂Sn | Exhibits antimicrobial properties; used in industrial applications |

This compound's unique heptyl substituents influence its solubility and reactivity, making it particularly suitable for specific industrial applications where organic solvent solubility is advantageous.

Biological Interactions

Endocrine Disruption

Research indicates that this compound can interfere with hormone signaling pathways, leading to endocrine disruption. This has raised concerns regarding its potential toxicological effects on cellular functions. Studies have explored its interactions with enzymes and proteins to better understand its biological activity and toxicity profile.

Toxicological Studies

The compound's ability to form complexes with biological molecules may contribute to its adverse effects. Investigations into its toxicity have highlighted the need for careful handling and assessment of its environmental impact, especially regarding aquatic ecosystems where organotin compounds are known to accumulate .

Environmental Considerations

Organotin compounds, including this compound, are subject to environmental scrutiny due to their potential toxicity to marine life. The persistence of these compounds in the environment raises concerns about bioaccumulation and ecological effects. Regulatory measures are being considered globally to limit the use of harmful organotin compounds in various applications .

Case Studies

Case Study: Synthesis of Antitumor Agents

In one significant application, this compound was employed in the synthesis of novel antitumor agents through palladium-catalyzed cross-coupling reactions. These studies demonstrated the compound's utility in generating biologically active molecules that could serve as potential cancer therapeutics .

Case Study: Polymer Chemistry

Another application involves using this compound in polymer chemistry, where it acts as a precursor for synthesizing new polymeric materials. The compound's unique properties facilitate the development of materials with enhanced electronic characteristics suitable for organic electronics .

Mécanisme D'action

The mechanism of action of dichloro(diheptyl)stannane involves its interaction with various molecular targets, including enzymes and cellular components. The tin center can coordinate with different ligands, affecting the activity of enzymes and disrupting cellular processes. The pathways involved include inhibition of enzyme activity, disruption of cellular membranes, and interference with signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dibutyltin dichloride: Another organotin compound with similar chemical properties but different alkyl groups.

Dioctyltin dichloride: Similar to dichloro(diheptyl)stannane but with longer alkyl chains.

Tributyltin chloride: A tri-organotin compound with significant biological activity and toxicity.

Uniqueness

This compound is unique due to its specific alkyl groups, which influence its reactivity and applications. Compared to other organotin compounds, it offers a balance between reactivity and stability, making it suitable for various applications in research and industry.

Activité Biologique

Dichloro(diheptyl)stannane, an organotin compound with the chemical formula C₁₄H₃₀Cl₂Sn, has garnered attention for its potential biological activity and applications in various fields, including organic synthesis and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound consists of a tin atom bonded to two heptyl groups and two chlorine atoms. It can be synthesized through several methods, including the reaction of diheptyltin oxide with hydrochloric acid or by chlorination of diheptyltin dichloride. Its unique structure allows for diverse reactivity in chemical reactions, particularly in organic synthesis.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly concerning its effects on cellular processes and potential toxicity.

Mechanisms of Action:

- Enzyme Interaction: The compound can interact with various enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways and cellular functions.

- Endocrine Disruption: Studies have suggested that this compound may interfere with hormone signaling pathways, leading to endocrine disruption. This effect is particularly concerning in developmental biology and toxicology.

- Cell Membrane Disruption: The compound may affect cellular membranes, altering their integrity and function, which can lead to cell death or dysfunction.

Case Studies

-

Toxicological Profiles:

- A study highlighted the toxicological effects of organotin compounds, including this compound, on aquatic organisms. The findings indicated that exposure led to significant mortality rates and reproductive issues in fish species due to hormonal disruptions caused by the compound's interference with endocrine systems.

-

In Vitro Studies:

- In vitro assays demonstrated that this compound inhibited specific enzyme activities related to metabolic processes in human cell lines. These studies provided insights into the potential risks associated with exposure to this compound in industrial settings.

- Environmental Impact:

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with similar organotin compounds:

| Compound | Structure | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | C₁₄H₃₀Cl₂Sn | Enzyme inhibition, endocrine disruption | Moderate to high |

| Dibutyltin dichloride | C₈H₁₈Cl₂Sn | Significant toxicity in aquatic systems | High |

| Dioctyltin dichloride | C₁₆H₃₄Cl₂Sn | Endocrine disruption | Moderate |

Propriétés

IUPAC Name |

dichloro(diheptyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H15.2ClH.Sn/c2*1-3-5-7-6-4-2;;;/h2*1,3-7H2,2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTFHACHRGARHN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[Sn](CCCCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568913 | |

| Record name | Dichloro(diheptyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74340-12-8 | |

| Record name | Dichloro(diheptyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.